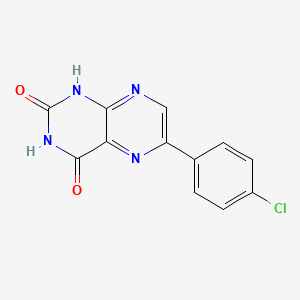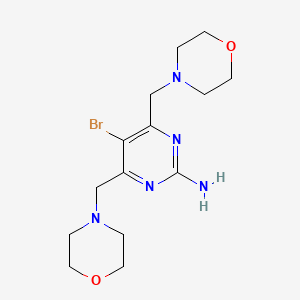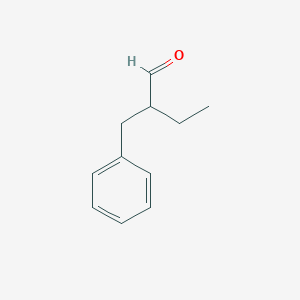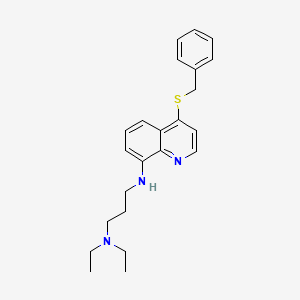![molecular formula C15H16Cl2N2O2 B14003291 N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide CAS No. 20209-75-0](/img/structure/B14003291.png)
N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide is an organic compound with the molecular formula C15H15ClN2O2. It is a solid powder that is soluble in organic solvents such as ethanol and ether but has poor solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide can be synthesized through appropriate synthetic routes from corresponding starting materials. The specific synthetic route involves the reaction of 4-(aminomethyl)phenylamine with 2-(3-chlorophenoxy)acetyl chloride under controlled conditions . The reaction typically requires an inert atmosphere and room temperature to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high efficiency and cost-effectiveness. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides or aminophenyl derivatives.
Applications De Recherche Scientifique
N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism by which N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-aminophenoxy)phenyl)acetamide: Similar structure but lacks the chlorophenoxy group.
N-(4-(aminomethyl)phenyl)acetamide hydrochloride: Similar structure but includes a hydrochloride salt form.
Uniqueness
N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide is unique due to the presence of both the aminomethyl and chlorophenoxy groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
20209-75-0 |
|---|---|
Formule moléculaire |
C15H16Cl2N2O2 |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C15H15ClN2O2.ClH/c16-12-2-1-3-14(8-12)20-10-15(19)18-13-6-4-11(9-17)5-7-13;/h1-8H,9-10,17H2,(H,18,19);1H |
Clé InChI |
REQCHWCVJAYJSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)
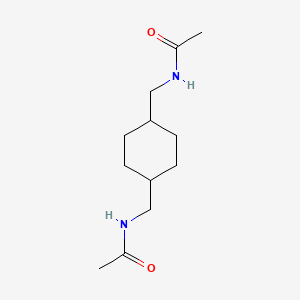
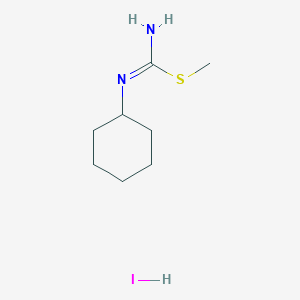
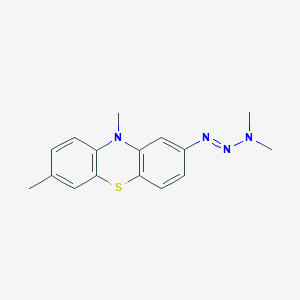
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)

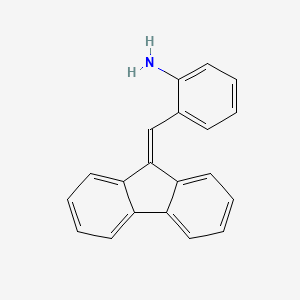
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)
